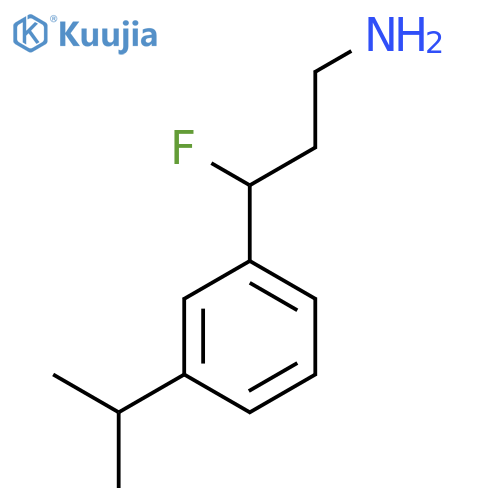

Cas no 2006838-23-7 (3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine)

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine

- 3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine

- 2006838-23-7

- EN300-1757826

-

- インチ: 1S/C12H18FN/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-14/h3-5,8-9,12H,6-7,14H2,1-2H3

- InChIKey: GGZUCTKUKMIOIZ-UHFFFAOYSA-N

- SMILES: FC(CCN)C1=CC=CC(=C1)C(C)C

計算された属性

- 精确分子量: 195.142327740g/mol

- 同位素质量: 195.142327740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- XLogP3: 2.6

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757826-10.0g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1757826-0.05g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1757826-0.1g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1757826-1.0g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1757826-5.0g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1757826-5g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1757826-2.5g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1757826-0.5g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1757826-0.25g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1757826-10g |

3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine |

2006838-23-7 | 10g |

$6635.0 | 2023-09-20 |

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine 関連文献

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amineに関する追加情報

3-Fluoro-3-(Propan-2-Yl)Phenylpropan-1-Amine: A Comprehensive Overview

3-fluoro-3-(propan-2-yl)phenylpropan-1-amine, with the CAS number 2006838-23-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as fluorinated phenylpropylamine derivative, has garnered attention due to its unique structural properties and potential applications in drug design and materials science. In this article, we delve into the chemical characteristics, synthesis methods, and recent advancements in understanding its properties and uses.

The molecular structure of 3-fluoro-3-(propan-2-yl)phenylpropan-1-amine comprises a central propanamine backbone with a fluorine atom and a substituted phenyl group. The fluorine substitution at the meta position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and bioavailability. The presence of the propanamide group further enhances its versatility, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in modulating pharmacokinetic profiles, particularly in enhancing solubility and permeability in drug delivery systems.

One of the most notable advancements in the synthesis of fluorinated phenylpropylamine derivatives involves the use of microwave-assisted reactions and catalytic systems. These methods have significantly improved reaction yields and reduced synthesis time compared to traditional techniques. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the phenylpropanamine framework. Such innovations underscore the importance of green chemistry principles in modern organic synthesis, aligning with global efforts to minimize environmental impact.

In terms of applications, 3-fluoro-3-(propan-2-yl)phenylpropan-1-amines have shown promise in several therapeutic areas. Recent studies suggest potential anti-inflammatory and antioxidant activities, which could be harnessed for developing novel pharmaceutical agents. Additionally, its structural similarity to known bioactive compounds makes it a candidate for further exploration in oncology and neurodegenerative diseases. Collaborative research between academic institutions and pharmaceutical companies has been instrumental in advancing these investigations.

The toxicological profile of this compound is another critical area of study. Recent toxicity assessments indicate that while it exhibits moderate acute toxicity, chronic exposure studies are still pending. Regulatory agencies emphasize the need for comprehensive safety evaluations before considering large-scale production or clinical trials. Researchers are also exploring methods to mitigate potential adverse effects through structural modifications and controlled release mechanisms.

In conclusion, fluorinated phenylpropylamine derivatives, exemplified by CAS 2006838-237, represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their chemical behavior, therapeutic potential, and environmental impact. As scientific methodologies evolve, so too will our understanding of these compounds' role in advancing modern medicine and materials science.

2006838-23-7 (3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine) Related Products

- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)

- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)